Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Beschreibung

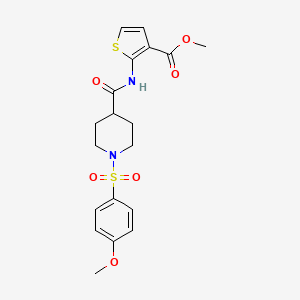

Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl carboxylate group at position 3 and a piperidine-4-carboxamide moiety at position 2. The piperidine ring is further modified by a 4-methoxyphenylsulfonyl group.

Eigenschaften

IUPAC Name |

methyl 2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-26-14-3-5-15(6-4-14)29(24,25)21-10-7-13(8-11-21)17(22)20-18-16(9-12-28-18)19(23)27-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSBRFPOPSOGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate (CAS Number: 923468-03-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₉H₂₂N₂O₆S₂

- Molecular Weight : 438.5 g/mol

- Structure : The compound features a thiophene ring, a piperidine moiety, and a methoxyphenyl sulfonyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. This is supported by in vitro evaluations demonstrating its effectiveness against several bacterial strains.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism is believed to involve disruption of cellular processes critical for cancer cell survival.

- Anti-inflammatory Effects : The presence of the piperidine and thiophene groups may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds found that derivatives similar to this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

Anticancer Activity

Research on structurally similar compounds has indicated potential anticancer mechanisms involving the modulation of microtubule dynamics. For example, certain derivatives have been shown to inhibit the proliferation of breast and colon cancer cell lines through mechanisms that disrupt mitotic spindle formation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested based on its structural components. Compounds with similar functional groups have demonstrated the ability to reduce inflammation in animal models, which could translate into therapeutic applications for conditions like arthritis .

Case Studies

- Case Study on Antimicrobial Efficacy : A controlled study assessed the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated significant bactericidal activity, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

- Cancer Cell Proliferation Study : In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations as low as 10 μM. The study concluded that further exploration into its mechanism of action could yield valuable insights into novel cancer therapies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Analysis

Key structural analogues are derived from the evidence:

Key Observations :

- Thiophene Backbone : The target compound shares a thiophene carboxylate ester with the compound in , though positional isomerism (3- vs. 2-carboxylate) may influence electronic properties and binding interactions .

- Sulfonyl Groups: The 4-methoxyphenylsulfonyl group in the target contrasts with the (4-bromophenyl)sulfonyl (Bs) group in .

- Piperidine vs. Pyrazolo[3,4-d]pyrimidine : The piperidine carboxamide in the target may offer conformational flexibility, whereas the pyrazolo[3,4-d]pyrimidine in provides a rigid, planar heterocycle suited for kinase inhibition .

Physical and Spectroscopic Properties

Pharmacological and Functional Implications

- Methoxyphenyl vs. Bromophenyl : Methoxy groups (electron-donating) may enhance metabolic stability compared to bromo substituents (electron-withdrawing), as seen in and .

- Carboxylate Esters : Methyl esters in both the target and compound likely serve as prodrug moieties, improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.